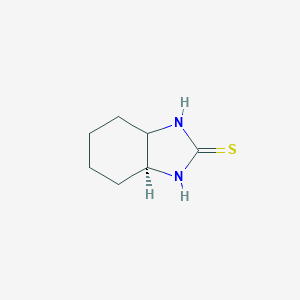

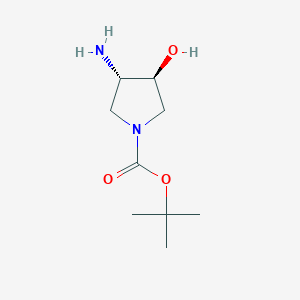

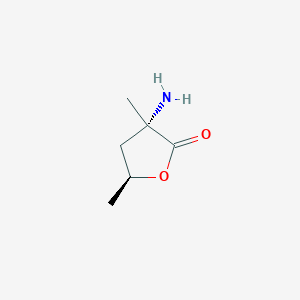

![molecular formula C25H22ClN2S2+ B060895 2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me CAS No. 193687-61-5](/img/structure/B60895.png)

2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me, also known as 2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me, is a useful research compound. Its molecular formula is C25H22ClN2S2+ and its molecular weight is 450 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Antitumor Evaluation A study highlighted the synthesis and evaluation of compounds structurally similar to the specified chemical, demonstrating significant cytotoxic activity against colon, breast, and cervical cancer cell lines. Quantitative Structure–Activity Relationships (QSAR) were used to predict the cytotoxicity, and molecular docking studies evaluated the binding mode within the MDM2 protein (Tomorowicz et al., 2020).

Facile Synthesis of Polyfunctional Compounds Another study involved the facile synthesis of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines, related to the chemical , highlighting the versatility and potential applications of such compounds in various fields of chemistry (Latif et al., 2003).

Reactions with Alkenes and Benzene Research on the reactions of similar chemicals with alkenes and benzene was conducted, providing insights into the chemical behavior and potential applications in synthetic chemistry (Deeming & Underhill, 1974).

Study of Stereochemistry The synthesis and stereochemistry of new 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles were explored, offering a deeper understanding of the stereochemical aspects of similar compounds (Jeon & Kim, 1999).

One-Pot Domino Synthesis A study discussed the one-pot domino synthesis of polyfunctionalized benzophenones, dihydroxanthones, and m-Terphenyls from 2-(Polyfluoroalkyl)chromones, showcasing the efficiency and potential of such synthetic approaches in creating complex molecules (Sosnovskikh et al., 2015).

Antimicrobial and Pesticidal Activities A study synthesized and evaluated germanium(IV) derivatives of compounds structurally related to the specified chemical for their antimicrobial, pesticidal, and DNA cleavage activities, demonstrating the potential biomedical applications of these compounds (Dawara et al., 2011).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me involves several steps of chemical reactions to obtain the desired compound.", "Starting Materials": [ "3-methyl-3H-benzthiazol-2-amine", "2-cyclopenten-1-one", "2-chloroacetyl chloride", "ethyl vinyl ketone", "magnesium", "iodine", "methyl iodide", "sodium borohydride", "acetic acid", "sodium hydroxide", "methanol", "chloroform", "diethyl ether", "hexane", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(3-methyl-3H-benzthiazol-2-ylidene)ethan-1-amine\nReact 3-methyl-3H-benzthiazol-2-amine with ethyl vinyl ketone in the presence of acetic acid and sodium hydroxide to obtain 2-(3-methyl-3H-benzthiazol-2-ylidene)ethan-1-amine.", "Step 2: Synthesis of 2-(3-methyl-3H-benzthiazol-2-ylidene)-1-cyclopenten-1-ol\nReact 2-cyclopenten-1-one with 2-(3-methyl-3H-benzthiazol-2-ylidene)ethan-1-amine in the presence of sodium borohydride to obtain 2-(3-methyl-3H-benzthiazol-2-ylidene)-1-cyclopenten-1-ol.", "Step 3: Synthesis of 2-(3-methyl-3H-benzthiazol-2-ylidene)-1-cyclopenten-1-yl)ethan-1-one\nReact 2-(3-methyl-3H-benzthiazol-2-ylidene)-1-cyclopenten-1-ol with 2-chloroacetyl chloride in the presence of triethylamine to obtain 2-(3-methyl-3H-benzthiazol-2-ylidene)-1-cyclopenten-1-yl)ethan-1-one.", "Step 4: Synthesis of 2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me\nReact 2-(3-methyl-3H-benzthiazol-2-ylidene)-1-cyclopenten-1-yl)ethan-1-one with magnesium in the presence of iodine to obtain 2-(3-methyl-3H-benzthiazol-2-ylidene)-1-cyclopenten-1-yl)magnesium bromide. Then react 2-(3-methyl-3H-benzthiazol-2-ylidene)-1-cyclopenten-1-yl)magnesium bromide with 2-chloroacetyl chloride in the presence of diethyl ether to obtain 2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me." ] } | |

Número CAS |

193687-61-5 |

Nombre del producto |

2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me |

Fórmula molecular |

C25H22ClN2S2+ |

Peso molecular |

450 g/mol |

Nombre IUPAC |

(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-methyl-1,3-benzothiazole |

InChI |

InChI=1S/C25H22ClN2S2/c1-27-19-7-3-5-9-21(19)29-23(27)15-13-17-11-12-18(25(17)26)14-16-24-28(2)20-8-4-6-10-22(20)30-24/h3-10,13-16H,11-12H2,1-2H3/q+1 |

Clave InChI |

NCSXLFKYNSSSIO-UHFFFAOYSA-N |

SMILES isomérico |

CN\1C2=CC=CC=C2S/C1=C/C=C/3\CCC(=C3Cl)/C=C/C4=[N+](C5=CC=CC=C5S4)C |

SMILES |

CN1C2=CC=CC=C2SC1=CC=C3CCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5S4)C |

SMILES canónico |

CN1C2=CC=CC=C2SC1=CC=C3CCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5S4)C |

Sinónimos |

2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-methyl-benzthiazolium |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

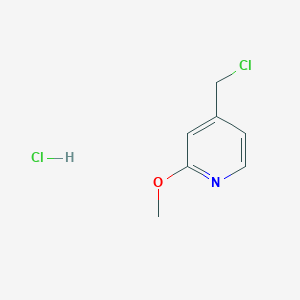

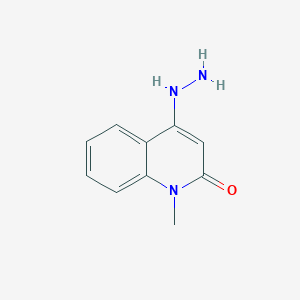

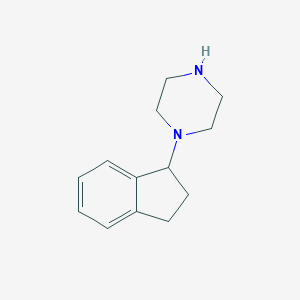

![Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)](/img/structure/B60815.png)

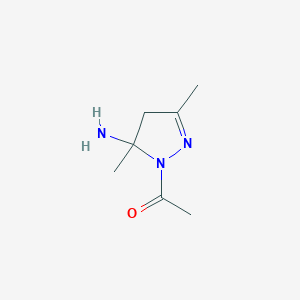

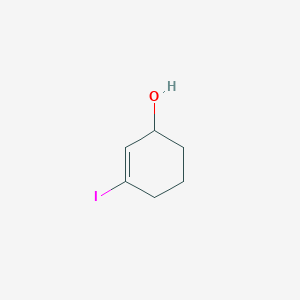

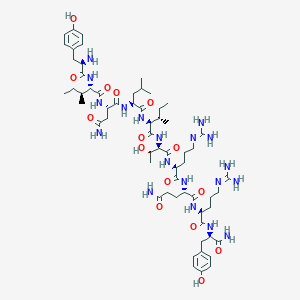

![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)

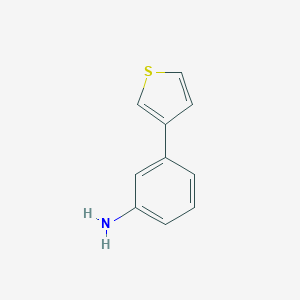

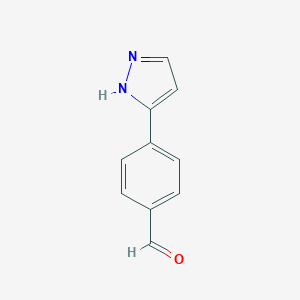

![4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid](/img/structure/B60847.png)